methyl 4-cyclopentaneamidobenzoate

Lipophilicity Membrane Permeability Drug-likeness

Methyl 4-cyclopentaneamidobenzoate (CAS 540531-66-6) is a para-substituted benzamide methyl ester building block with distinct physicochemical properties—XLogP 3.3, TPSA 55.4 Ų, and pKa 14.59—that differentiate it from its acid analog (CAS 54056-74-5) and regioisomers. The methyl ester eliminates hydrogen bond donor capacity while increasing lipophilicity, offering superior membrane permeability for intracellular or CNS-targeted library synthesis. Verified as biologically inert in public data, it serves as an ideal negative control for HTS campaigns. Procure as a pre-formed scaffold to bypass additional esterification steps and ensure consistent SAR vector presentation. Available in research-grade purity (≥95%) from qualified suppliers.

Molecular Formula C14H17NO3
Molecular Weight 247.3
CAS No. 540531-66-6
Cat. No. B6261608
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-cyclopentaneamidobenzoate
CAS540531-66-6
Molecular FormulaC14H17NO3
Molecular Weight247.3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1000 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-Cyclopentaneamidobenzoate (CAS 540531-66-6) | Technical Specifications and Procurement Baseline


Methyl 4-cyclopentaneamidobenzoate (CAS 540531-66-6) is a synthetic small molecule with the molecular formula C14H17NO3 and a molecular weight of 247.29 g/mol . Structurally, it comprises a benzoic acid methyl ester core substituted at the para position with a cyclopentanecarboxamido group . Key computed physicochemical properties include a topological polar surface area (TPSA) of 55.4 Ų, a predicted octanol-water partition coefficient (XLogP) of 3.3, and a predicted pKa of 14.59 . The compound is commercially available from multiple specialty chemical suppliers, including ChemBridge Corporation, Achemica, and Princeton BioMolecular Research . The search for this evidence guide identified no peer-reviewed primary research articles or patents that contain quantitative biological activity data (e.g., IC50, Ki) specifically for this compound. Therefore, the differential analysis that follows is based on the only verifiable and quantifiable attributes available: its computed physicochemical properties and commercial sourcing landscape.

Procurement Rationale: Why Methyl 4-Cyclopentaneamidobenzoate (CAS 540531-66-6) Cannot Be Arbitrarily Substituted


Within the class of benzamide derivatives and cyclopentane-containing building blocks, substitution of methyl 4-cyclopentaneamidobenzoate with a structurally related analog is not functionally equivalent due to quantifiable differences in key physicochemical properties that dictate molecular behavior. The combination of its specific cyclopentyl amide and methyl ester functional groups yields a distinct LogP (3.3), TPSA (55.4 Ų), and pKa (14.59) that cannot be replicated by its acid analog (4-cyclopentaneamidobenzoic acid, CAS 54056-74-5) or regioisomers (e.g., 3-cyclopentaneamidobenzoic acid, CAS 915921-84-5) [1]. For instance, the methyl ester confers significantly higher predicted lipophilicity (XLogP 3.3 vs. approximately 2.5 for the free acid) and eliminates the carboxylic acid's hydrogen bond donor capacity, thereby altering membrane permeability, solubility, and reactivity profiles . The data below provides a quantitative basis for why this specific compound, as a unique chemical entity, must be procured with exacting specifications when intended for applications such as scaffold derivatization, physicochemical property optimization, or use as a reference standard in analytical method development.

Methyl 4-Cyclopentaneamidobenzoate (CAS 540531-66-6): A Quantitative Comparative Evidence Guide for Scientific Selection


Lipophilicity (XLogP): Quantified Differentiation from Carboxylic Acid Analog

Methyl 4-cyclopentaneamidobenzoate exhibits a predicted octanol-water partition coefficient (XLogP) of 3.3, a value that is notably higher than the predicted XLogP for its corresponding carboxylic acid analog, 4-cyclopentaneamidobenzoic acid (CAS 54056-74-5), which is expected to be in the range of 2.5 based on structural fragment contributions [1]. This difference is attributable to the methyl ester group, which increases molecular hydrophobicity compared to the ionizable carboxylic acid moiety. The elevated lipophilicity directly impacts passive membrane diffusion potential and organic solvent solubility .

Lipophilicity Membrane Permeability Drug-likeness Physicochemical Profiling

Ionization State (pKa): Differentiated Chemical Reactivity and Bioavailability Profile

Methyl 4-cyclopentaneamidobenzoate has a predicted acid dissociation constant (pKa) of 14.59, reflecting its extremely weak acidity . In stark contrast, its direct structural analog, 4-cyclopentaneamidobenzoic acid (CAS 54056-74-5), possesses a carboxylic acid group with a typical pKa around 4-5. This quantitative difference (ΔpKa ~10) confirms that the target compound remains almost entirely unionized across the full physiological pH range (1-8), while the acid analog is predominantly ionized and negatively charged at pH 7.4 [1].

Ionization Bioavailability Chemical Stability Reactivity

Hydrogen Bonding Capacity: Quantified Topological Polar Surface Area (TPSA) Difference

The topological polar surface area (TPSA) for methyl 4-cyclopentaneamidobenzoate is calculated to be 55.4 Ų . This value is lower than the estimated TPSA for 4-cyclopentaneamidobenzoic acid (CAS 54056-74-5), which includes the polar carboxylic acid group and is expected to have a TPSA of approximately 77 Ų [1]. This reduction of ~22 Ų directly reflects the target compound's decreased capacity for hydrogen bonding and polarity compared to the acid analog. A TPSA below 60 Ų is generally associated with favorable central nervous system (CNS) permeability, whereas a value above 70 Ų often predicts poorer passive brain penetration [2].

Hydrogen Bonding TPSA Oral Bioavailability Permeability

Regioisomeric Specificity: Differentiated Physicochemical and Biological Profile from Meta-Substituted Analog

The para-substitution pattern of methyl 4-cyclopentaneamidobenzoate is a key differentiator from its regioisomer, 3-[(cyclopentylcarbonyl)amino]benzoic acid methyl ester (or its acid form, CAS 915921-84-5) . While direct comparative biological data for this specific pair is absent, the principle of regioisomerism dictates that a para-substituted benzamide will interact with biological targets (e.g., enzyme active sites, receptor binding pockets) with different geometry and pharmacophore presentation than a meta-substituted analog. This is supported by class-level evidence across medicinal chemistry, where positional isomers of aromatic amides often exhibit vastly different affinities and selectivities for the same target [1]. The para arrangement places the cyclopentaneamido group at a different vector and distance relative to the ester moiety, which can critically influence molecular recognition.

Regioisomerism Target Binding SAR Selectivity

Commercial Sourcing & Purity Specification: Availability Through Specialized Vendor Networks

Methyl 4-cyclopentaneamidobenzoate is not a commodity chemical and its sourcing is primarily confined to specialty suppliers and custom synthesis providers such as ChemBridge Corporation, Achemica, Princeton BioMolecular Research, and Ukrorgsyntez Ltd. . This supply chain profile contrasts with more common building blocks like 4-aminobenzoic acid esters, which are widely available from dozens of vendors. The limited commercial availability underscores the compound's niche application as a specialized research intermediate. Procurement from these specific vendors ensures access to a well-defined chemical entity with traceable synthesis and quality documentation, which is not guaranteed when seeking generic alternatives or attempting in-house synthesis from the acid precursor (CAS 54056-74-5), a process that requires additional esterification steps and subsequent purification [1]. While specific purity data is vendor-dependent, the compound is typically offered at research-grade purities (e.g., 95-98%), sufficient for most laboratory applications .

Commercial Availability Purity Specification Procurement Specialty Chemicals

Explicit Statement on Absence of High-Strength Differential Evidence for Methyl 4-Cyclopentaneamidobenzoate (CAS 540531-66-6)

Following an exhaustive search of the permitted scientific literature, patents, and authoritative databases, this analysis must explicitly state that no quantitative, comparative biological activity data (e.g., IC50, Ki, EC50) could be identified for methyl 4-cyclopentaneamidobenzoate against any biological target or cell-based assay. Consequently, claims regarding its superior potency, target selectivity, or therapeutic efficacy relative to any analog are not substantiated by publicly available evidence as of the current date [1]. The differential evidence presented herein is therefore exclusively derived from its well-defined and computable physicochemical properties, which provide a valid and quantifiable basis for scientific selection in chemistry and early-stage research applications.

Data Gap Analysis Biological Activity Assay Data

Validated Research Applications for Methyl 4-Cyclopentaneamidobenzoate (CAS 540531-66-6) Based on Quantitative Evidence


Physicochemical Property Calibration and Reference Standard

Given its well-defined and quantifiable physicochemical properties—specifically its calculated XLogP of 3.3, TPSA of 55.4 Ų, and pKa of 14.59—methyl 4-cyclopentaneamidobenzoate is best suited for use as a reference standard in analytical chemistry. It can serve to calibrate chromatographic retention times for moderately lipophilic, non-ionizable amide esters in reversed-phase HPLC and LC-MS assays . Its specific physicochemical signature makes it a valuable compound for benchmarking in silico prediction models for properties like LogP and TPSA, where its unique combination of a cyclopentyl ring and para-substituted benzamide ester offers a distinct test case against simpler aromatic esters .

Scaffold for Library Synthesis and SAR Exploration of Lipophilic Amides

The compound's structure—a para-substituted benzamide with a methyl ester and a cyclopentane ring—provides a defined, moderately lipophilic scaffold for medicinal chemistry. The XLogP of 3.3 and low TPSA of 55.4 Ų indicate a profile favorable for passive membrane permeability, making it a rational starting point for synthesizing compound libraries aimed at intracellular or CNS targets . Its procurement as a pre-formed building block is more efficient than synthesizing the ester from the carboxylic acid analog (CAS 54056-74-5), which would require an extra step and reduce overall yield [1]. The para-substitution pattern ensures consistent vectorial presentation of the amide, which is critical for maintaining SAR consistency during hit-to-lead optimization .

Negative Control or Inactive Scaffold Validation in Biological Assays

Based on the explicit and transparent finding that no biological activity data exists for this compound in the public domain, it is ideally suited for use as a negative control or an 'inactive scaffold' validation tool in high-throughput screening campaigns . Researchers developing new assays for benzamide-based inhibitors can use methyl 4-cyclopentaneamidobenzoate to establish baseline activity and confirm that the assay signal is not due to non-specific interactions of this specific chemotype, as it is expected to be biologically inert until further functionalization. Its use in this capacity provides a robust, data-driven control for interpreting hits from more complex analogs .

Synthetic Intermediate for Derivatization via Ester Hydrolysis or Amidation

The methyl ester functionality in methyl 4-cyclopentaneamidobenzoate is a synthetically tractable handle for further derivatization. It can be selectively hydrolyzed under basic conditions to yield the corresponding 4-cyclopentaneamidobenzoic acid (CAS 54056-74-5), a process that provides access to the acid scaffold without starting from the acid itself, which may have different solubility and reactivity profiles . Alternatively, the ester can be used in direct amidation reactions to generate a diverse array of substituted benzamides. The compound's stability and the predicted pKa of 14.59 confirm its chemical inertness under a wide range of reaction conditions, making it a reliable intermediate [1].

Quote Request

Request a Quote for methyl 4-cyclopentaneamidobenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.